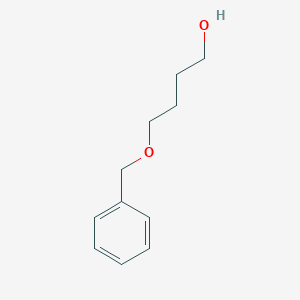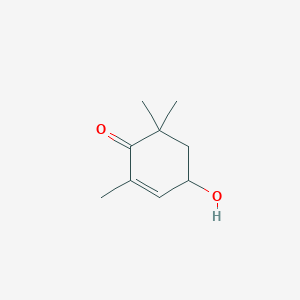
Tocoretinate
Descripción general
Descripción
Tocoretinate is a compound with the molecular formula C49H76O3 and a molecular weight of 713.14 . It is composed of 82.53% Carbon, 10.74% Hydrogen, and 6.73% Oxygen . It is known to stimulate the proliferation of normal skin fibroblasts and is used as a wound healing agent .
Molecular Structure Analysis
Tocoretinate has a complex molecular structure with three defined stereocenters . It is a hybrid compound composed of α-tocopherol esterified with retinoic acid .
Physical And Chemical Properties Analysis
Tocoretinate is a light yellow oil . It has a density of 1.0±0.1 g/cm3, a boiling point of 761.3±60.0 °C at 760 mmHg, and a flash point of 339.8±27.5 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 19 freely rotating bonds .
Aplicaciones Científicas De Investigación
Enhancement of Epidermal Growth Factor-Induced DNA Synthesis
Tocoretinate has been shown to enhance DNA synthesis in human intestinal epithelial cells when combined with epidermal growth factor (EGF). This suggests its potential use in therapeutic strategies aimed at intestinal healing and repair. The compound acts by augmenting the DNA synthesis that EGF stimulates, indicating a synergistic effect that could be beneficial in regenerative medicine .
Skin Protection and Anti-Aging
In dermatological applications, Tocoretinate is utilized for its anti-aging properties. It stimulates the proliferation of human skin fibroblasts, which is crucial for maintaining skin elasticity and strength. This makes it a valuable component in topical formulations aimed at reducing signs of aging and protecting the skin from environmental stressors .
Treatment of Acne
Tocoretinate’s retinoid component, tretinoin, is a well-established treatment for acne due to its effects on sebaceous gland function and epidermal turnover. When used in combination with other acne treatments, it can provide a multifaceted approach to managing acne vulgaris, addressing several pathogenic factors simultaneously .
Photostability and Oxidative Degradation
The compound’s stability under light exposure is a critical aspect of its formulation. Studies have investigated the photostability and oxidative degradation profiles of Tocoretinate, providing insights into how it can be stabilized in pharmaceutical preparations to maintain efficacy and extend shelf life .
Wound Healing
Due to its ability to promote fibroblast proliferation, Tocoretinate is also researched for its wound healing properties. It can be applied to decubitus ulcers and other skin injuries to accelerate the healing process, reducing recovery time and improving outcomes .
Collagen Synthesis Stimulation
Tocoretinate may play a role in stimulating collagen synthesis, which is vital for skin health and integrity. By promoting collagen production, it can help in the treatment of conditions where collagen synthesis is compromised, such as in certain genetic disorders or age-related skin degeneration .
Photochemical Protection
Research into the photochemical properties of Tocoretinate has revealed its potential to protect against UV-induced damage. This application is particularly relevant in the development of sunscreens and other skincare products designed to shield the skin from harmful UV radiation .
Antioxidant Properties
The α-tocopherol component of Tocoretinate imparts antioxidant properties, which are beneficial in neutralizing free radicals and preventing oxidative stress. This application is significant in the context of preventing photoaging and may also have implications in broader health contexts where oxidative stress plays a role .
Safety and Hazards
Mecanismo De Acción
Target of Action
Tocoretinate, also known as tretinoin tocoferil, is a hybrid compound composed of α-tocopherol esterified with retinoic acid . The primary targets of Tocoretinate are skin fibroblasts . Fibroblasts play a crucial role in wound healing and the maintenance of skin integrity.
Mode of Action
Tocoretinate interacts with its targets, the skin fibroblasts, to stimulate their proliferation . This interaction results in an increase in DNA synthesis, particularly when the cells are treated with Tocoretinate in conjunction with Epidermal Growth Factor (EGF) .
Biochemical Pathways
The biochemical pathways affected by Tocoretinate involve the stimulation of DNA synthesis in skin fibroblasts . This process is enhanced by the presence of EGF, leading to an increase in cell proliferation and wound healing .
Result of Action
The result of Tocoretinate’s action is the stimulation of DNA synthesis in skin fibroblasts, leading to increased cell proliferation . This effect contributes to its role as a wound healing agent . In addition, Tocoretinate has been shown to enhance the effects of EGF on DNA synthesis .
Action Environment
The action of Tocoretinate can be influenced by environmental factors. For instance, its stability can be affected by exposure to light and heat . Therefore, it is recommended to store Tocoretinate in a cool, dark place to maintain its efficacy .
Propiedades
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQIJXOWVAHQES-UNAKLNRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046923 | |
| Record name | Tretinoin tocoferil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40516-49-2, 40516-48-1 | |
| Record name | α-Tocopheryl retinoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretinoin tocoferil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopheryl retinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tretinoin tocoferil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOCOPHERYL RETINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRETINOIN TOCOFERIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)




